molecular formula C8HF15O B6591268 2,3-Difluoro-2-(perfluorohexyl)oxirane CAS No. 1350637-14-7

2,3-Difluoro-2-(perfluorohexyl)oxirane

Cat. No.: B6591268
CAS No.: 1350637-14-7
M. Wt: 398.07 g/mol
InChI Key: ULIPEIAHXQESPD-UHFFFAOYSA-N
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Description

2,3-Difluoro-2-(perfluorohexyl)oxirane is a fluorinated epoxide compound with the molecular formula C8HF15O and a molecular weight of 398.07 g/mol . This compound is characterized by the presence of two fluorine atoms and a perfluorohexyl group attached to an oxirane ring. Fluorinated compounds like this compound are of significant interest due to their unique chemical properties, including high thermal stability, chemical resistance, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-2-(perfluorohexyl)oxirane typically involves the reaction of a perfluorohexyl-substituted alkene with a fluorinating agent under controlled conditions. One common method involves the use of perfluorohexyl ethylene and a fluorinating agent such as xenon difluoride (XeF2) or elemental fluorine (F2) in the presence of a catalyst. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and scalability of the production process, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-2-(perfluorohexyl)oxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2). Reactions are typically carried out in polar solvents such as water or alcohols at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Nucleophilic Substitution: Fluorinated alcohols, ethers, or amines.

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated diols.

Scientific Research Applications

2,3-Difluoro-2-(perfluorohexyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-2-(perfluorohexyl)oxirane involves its interaction with nucleophilic sites in biological molecules. The oxirane ring can undergo ring-opening reactions with nucleophiles such as amino acids, proteins, and nucleic acids, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including drug delivery and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-2-(perfluorooctyl)oxirane: Similar structure but with a longer perfluoroalkyl chain.

    2,3-Difluoro-2-(perfluorobutyl)oxirane: Similar structure but with a shorter perfluoroalkyl chain.

    2,3-Difluoro-2-(perfluoropropyl)oxirane: Similar structure but with an even shorter perfluoroalkyl chain.

Uniqueness

2,3-Difluoro-2-(perfluorohexyl)oxirane is unique due to its specific perfluorohexyl group, which imparts distinct chemical properties such as optimal balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring high chemical resistance and low surface energy .

Properties

IUPAC Name

2,3-difluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15O/c9-1-2(10,24-1)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIPEIAHXQESPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301023171
Record name 2,3-difluoro-2-(tridecafluorohexyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301023171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350637-14-7
Record name 2,3-difluoro-2-(tridecafluorohexyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301023171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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